

A Technical Guide to the Historical Use of Paraffin in Scientific Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PARAFFIN

Cat. No.: B1166041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraffin, a petroleum-derived wax, has been an indispensable tool in a multitude of scientific disciplines for over a century and a half. Its unique physical properties—most notably its plasticity at room temperature and its transition to a liquid state at a modest temperature—have cemented its role in histology, radiation physics, and thermal energy storage. This technical guide provides an in-depth exploration of the history of **paraffin**'s use in scientific experiments, with a focus on its application in tissue embedding, neutron shielding, and as a phase-change material. Detailed experimental protocols from seminal historical work are provided, alongside quantitative data and visualizations to illuminate the core principles and workflows that have evolved over time.

Introduction: The Advent of Paraffin in Science

Paraffin wax was first isolated from petroleum in 1830 by the German chemist Carl Reichenbach.^{[1][2][3][4][5]} Its name, derived from the Latin "parum affinis" (lacking affinity), speaks to its chemically inert nature, a property that would prove highly advantageous in experimental science.^{[3][4]} Initially prized for its clean-burning properties in candles, its scientific applications were soon discovered.^{[2][3][6]} The latter half of the 19th century saw **paraffin**'s introduction into the laboratory, where it would revolutionize microscopy and contribute to fundamental discoveries in physics.

Paraffin in Histology: A Revolution in Microscopic Anatomy

The most significant historical application of **paraffin** in science is undoubtedly in the field of histology. Prior to its introduction, researchers struggled to prepare thin, uniform sections of soft tissues for microscopic examination. The advent of **paraffin** embedding provided the necessary support to tissues, allowing for the cutting of incredibly thin slices.

Early Pioneers and the Development of Paraffin Embedding

The introduction of **paraffin** as an embedding medium is often credited to Edwin Klebs in 1867, who was inspired by the work of Salomon Stricker's use of a beeswax and stearin mixture for embedding embryos.^{[7][8][9][10][11]} Klebs experimented with dripping molten **paraffin** onto tissue samples.^{[7][8]} However, he found that the **paraffin** did not fully infiltrate the tissue and soon abandoned the method.^{[8][9][10][11]} It was the embryologist Wilhelm His, Sr., who, after learning of Klebs's experiments, refined the technique.^{[7][8][9][10][11]} His dehydrated chick embryos in alcohol, cleared them in lavender oil, and then applied molten **paraffin** wax, which allowed for the cutting of good quality sections.^{[7][8][9][10][11]} This process of infiltration, rather than just peripheral embedding, was the key breakthrough.

The development of the microtome, an instrument for cutting extremely thin sections of material, was concurrent and essential to the success of **paraffin** embedding. Charles Sedgwick Minot's invention of the rotary microtome in 1887 was a significant advancement, enabling the rapid and consistent production of serial sections.^[12]

Historical Experimental Protocol: Paraffin Embedding of Tissues (Late 19th Century)

The following protocol is a reconstruction of early **paraffin** embedding techniques based on the work of pioneers like Wilhelm His, Sr.

Objective: To embed a soft tissue sample in **paraffin** wax for the purpose of sectioning with a microtome.

Materials:

- Tissue sample (e.g., embryo, small organ)
- Fixative (e.g., chromic acid, osmium tetroxide solution)
- Graded series of ethanol (e.g., 70%, 95%, absolute)
- Clearing agent (e.g., turpentine, lavender oil, xylene)
- **Paraffin** wax with a suitable melting point
- Embedding mold (e.g., small paper box, watch glass)
- Microtome
- Glass slides
- Adhesive (e.g., egg albumin)
- Stains (e.g., hematoxylin, eosin)
- Mounting medium (e.g., Canada balsam)

Procedure:

- **Fixation:** The tissue is first "fixed" to preserve its structure and prevent decay. This was often done by immersing the tissue in a fixative solution for several hours to a day.
- **Dehydration:** To make the tissue receptive to the hydrophobic **paraffin**, all water must be removed. This is achieved by passing the tissue through a series of alcohol solutions of increasing concentration, typically starting with 70% ethanol and ending with absolute ethanol.[\[13\]](#)[\[14\]](#)
- **Clearing:** The alcohol is then replaced with a "clearing" agent, a solvent that is miscible with both alcohol and **paraffin**. Early clearing agents included turpentine and lavender oil; xylene became more common later.[\[7\]](#)[\[9\]](#)[\[11\]](#) This step makes the tissue transparent.
- **Infiltration:** The cleared tissue is then placed in a bath of molten **paraffin** wax. This is typically done in an oven to maintain the **paraffin** in a liquid state. The tissue is left in the

molten wax for several hours to allow the **paraffin** to fully penetrate and infiltrate the cells and structures.

- **Embedding:** The infiltrated tissue is then transferred to a small mold, which is filled with fresh molten **paraffin**. The tissue is carefully oriented within the mold.
- **Blocking:** The mold is then cooled rapidly to solidify the **paraffin** into a solid block. This creates a "**paraffin** block" with the tissue embedded inside.
- **Sectioning:** The **paraffin** block is then mounted on a microtome. A sharp blade is used to cut extremely thin sections from the block, typically in the range of 5-10 micrometers.
- **Mounting:** The thin **paraffin** sections are then floated on a warm water bath to flatten them and are subsequently mounted onto a glass slide, often coated with an adhesive to help the section adhere.
- **Staining and Mounting:** The **paraffin** is then dissolved away using a solvent like xylene, and the tissue section is rehydrated through a series of decreasing alcohol concentrations. The rehydrated tissue is then stained with various dyes to highlight different cellular components. Finally, the stained section is dehydrated again, cleared, and a permanent mounting medium and coverslip are applied.

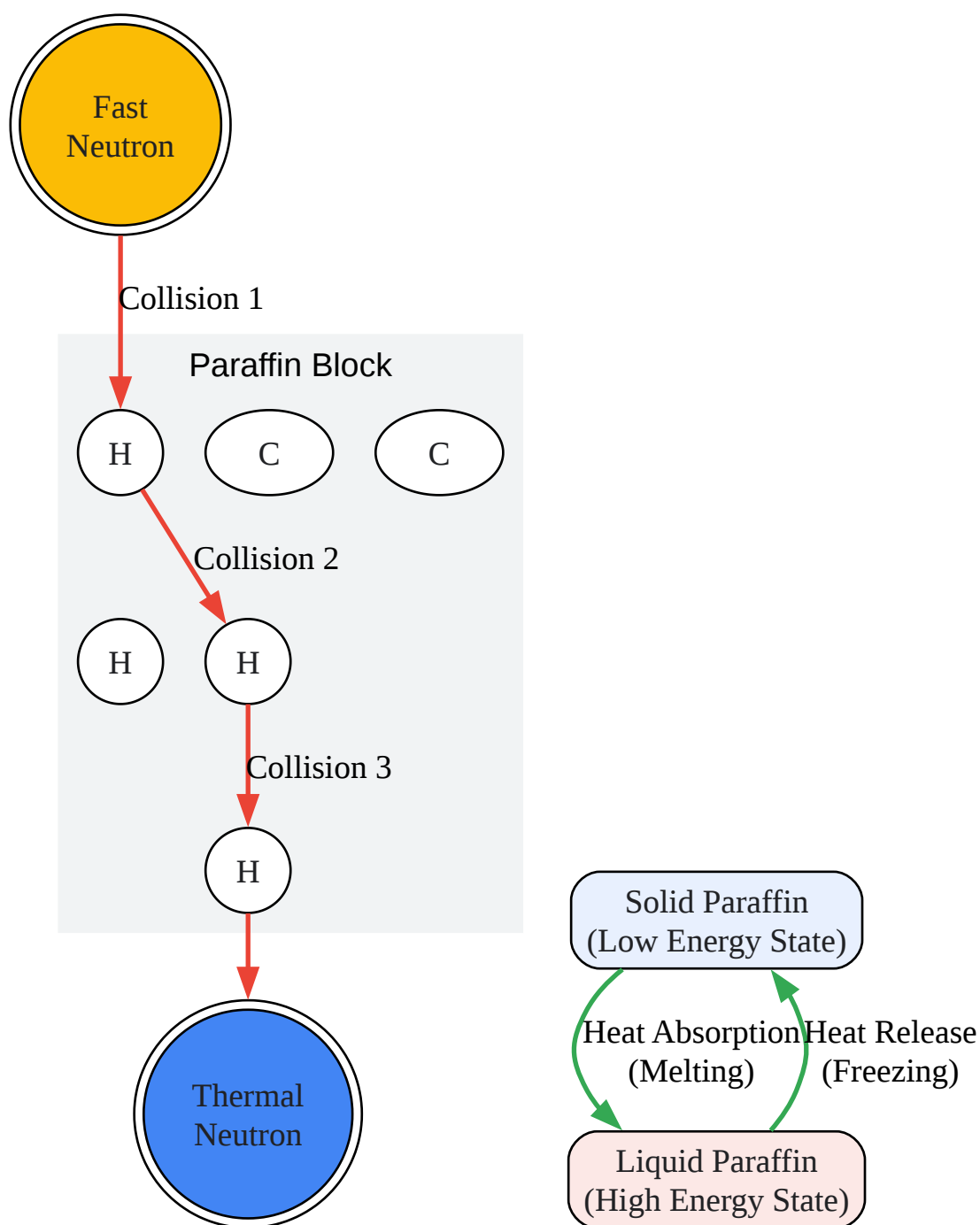
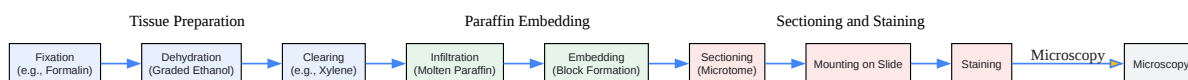
Quantitative Data: Properties of Historical Paraffin Waxes

The properties of the **paraffin** wax used were critical to the success of the embedding process. The melting point was particularly important; it needed to be high enough to provide a solid block for sectioning but not so high as to damage the tissue during infiltration.

Property	Typical Value (Late 19th - Early 20th Century)	Significance in Histology
Melting Point	46-68°C[3][15]	A lower melting point reduced the risk of heat damage to the tissue during infiltration. A higher melting point provided a harder block for easier sectioning of dense tissues.
Composition	Mixture of straight-chain hydrocarbons (C20-C40)[3]	The chain length distribution influenced the hardness and crystalline structure of the wax, affecting sectioning quality.
Additives	Stearic acid, beeswax	These were sometimes added to improve the plasticity and adhesiveness of the paraffin, making it easier to cut thin, continuous ribbons of sections. [3]
Section Thickness	5-50 µm[1][7]	The ability to cut thin sections was a major advantage of the paraffin method, allowing for detailed microscopic examination.

Visualization: The Histological Workflow

The following diagram illustrates the key steps in the historical **paraffin** embedding and sectioning process.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rcpath.org [rcpath.org]
- 2. Paraffin wax | Research Starters | EBSCO Research [ebSCO.com]
- 3. Paraffin wax - Wikipedia [en.wikipedia.org]
- 4. iranparaffinwax.com [iranparaffinwax.com]
- 5. Paraffin Guide; History, Benefits, Uses, and Comparison to Kerosene [123oil.co.uk]
- 6. scribd.com [scribd.com]
- 7. Wilhelm His Sr. and the development of paraffin embedding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wilhelm His Sr. and the development of paraffin embedding | springermedizin.de [springermedizin.de]
- 9. Wilhelm His Sr. and the development of paraffin embedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. chsi.emuseum.com [chsi.emuseum.com]
- 13. The Evolution of Tissue Embedding: A Comprehensive Overview-Jinhua Yidi Medical Appliance Co.,Ltd. [zjyidi.com]
- 14. researchgate.net [researchgate.net]
- 15. Paraffin Wax: properties and applications - Hywax [hywax.com]
- To cite this document: BenchChem. [A Technical Guide to the Historical Use of Paraffin in Scientific Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166041#history-of-paraffin-use-in-scientific-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com